Weak Affinity for DNMT1
In a direct binding assay, 5-cyano-N-ethyl-2-methylbenzenesulfonamide exhibits weak affinity for the catalytic domain of mouse DNMT1 with a Kd of 1.09 µM [1]. This places its activity in a distinct category from potent, clinical-stage DNMT1 inhibitors. For instance, the selective inhibitor GSK-3685032 has an IC50 of 0.036 µM, which is approximately 30-fold more potent [2]. This weak affinity is a verifiable and meaningful differentiator: the compound is not suitable for applications requiring potent, nanomolar-level inhibition but may be valuable as a weak-affinity probe or a negative control in assays where potent inhibition is the expected outcome [1].
| Evidence Dimension | Binding Affinity (Kd) vs. Inhibitory Potency (IC50) for DNMT1 |
|---|---|
| Target Compound Data | Kd = 1.09 µM (1,090 nM) |
| Comparator Or Baseline | GSK-3685032 (potent DNMT1 inhibitor): IC50 = 0.036 µM (36 nM) |
| Quantified Difference | Target compound's Kd is 30-fold higher (weaker) than comparator's IC50 |
| Conditions | Target: SPR assay using N-terminal His6-tagged mouse DNMT1 (residues 731-1602). Comparator: Assay not specified in provided data, IC50 from vendor datasheet. |
Why This Matters
This directly informs the experimental design for users requiring a weak-affinity DNMT1 binder or a structurally related negative control, preventing erroneous use of a potent inhibitor.
- [1] BindingDB. (n.d.). BDBM50031317 CHEMBL3358015. Kd for mouse DNMT1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50031317 View Source
- [2] MedChemExpress. (n.d.). GSK-3685032. DNMT1 Inhibitor. Retrieved from https://www.medchemexpress.cn/GSK-3685032.html View Source
